2-(2,2,2-Trifluoro-1-methoxyethyl)aniline
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Overview
Description
2-(2,2,2-Trifluoro-1-methoxyethyl)aniline is a chemical compound with the molecular formula C9H10F3NO. It belongs to the class of anilines and is characterized by the presence of a trifluoromethyl group and a methoxy group attached to the ethyl chain. This compound is a colorless to yellow liquid and is used in various fields, including medical research, environmental research, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline typically involves the reaction of 2-nitroaniline with 2,2,2-trifluoroethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as hydrazine hydrate or palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-1-methoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrazine hydrate or Pd/C under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrazine hydrate, Pd/C under hydrogen atmosphere.
Substitution: Halides, amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoro-1-methoxyethyl)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)aniline
- 2-(2,2,2-Trifluoro-1-hydroxyethyl)aniline
- 2-(2,2,2-Trifluoro-1-chloroethyl)aniline
Uniqueness
2-(2,2,2-Trifluoro-1-methoxyethyl)aniline is unique due to the presence of both a trifluoromethyl group and a methoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2,2,2-trifluoro-1-methoxyethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZPZZFKTOABBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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